molecular formula C7H7NO2 B1623444 Benzene, 1-(methyl-d3)-2-nitro- CAS No. 70786-67-3

Benzene, 1-(methyl-d3)-2-nitro-

Cat. No.: B1623444
CAS No.: 70786-67-3
M. Wt: 140.15 g/mol
InChI Key: PLAZTCDQAHEYBI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(methyl-d3)-2-nitro-: is a deuterated derivative of nitrobenzene, where the methyl group is substituted with deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in studying reaction mechanisms and tracing molecular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(methyl-d3)-2-nitro- typically involves the nitration of deuterated toluene. The process can be summarized as follows:

    Deuteration of Toluene: Toluene is subjected to a deuteration process to replace the hydrogen atoms in the methyl group with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst.

    Nitration: The deuterated toluene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The nitration reaction introduces a nitro group (NO2) to the benzene ring, resulting in Benzene, 1-(methyl-d3)-2-nitro-.

Industrial Production Methods: While the industrial production of this specific compound may not be widespread, the general principles of nitration and deuteration can be scaled up for larger quantities. The key factors include maintaining precise reaction conditions and using high-purity reagents to ensure the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-(methyl-d3)-2-nitro- can undergo oxidation reactions, where the nitro group can be further oxidized to form nitrobenzene derivatives.

    Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings with hydrochloric acid (HCl) can be used for reduction.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Nitrobenzene derivatives.

    Reduction: Aminobenzene derivatives.

    Substitution: Halogenated nitrobenzene derivatives.

Scientific Research Applications

Chemistry:

    Isotopic Labeling: Benzene, 1-(methyl-d3)-2-nitro- is used as an isotopic tracer in studying reaction mechanisms and pathways in organic synthesis.

    Spectroscopy: The compound is valuable in nuclear magnetic resonance (NMR) spectroscopy for studying the effects of deuterium substitution on chemical shifts and coupling constants.

Biology and Medicine:

    Metabolic Studies: The deuterated compound can be used to trace metabolic pathways and understand the biotransformation of nitrobenzene derivatives in biological systems.

    Drug Development: It can serve as a model compound in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced toxicity.

Industry:

    Material Science: The compound can be used in the synthesis of deuterated polymers and materials with unique properties.

    Environmental Studies: It can be employed in environmental studies to trace the fate and transport of nitrobenzene pollutants.

Mechanism of Action

The mechanism of action of Benzene, 1-(methyl-d3)-2-nitro- primarily involves its participation in chemical reactions due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways. The deuterium atoms in the methyl group provide stability and can influence the reaction kinetics and mechanisms.

Comparison with Similar Compounds

    Nitrobenzene: Benzene, 1-(methyl-d3)-2-nitro- is similar to nitrobenzene but with deuterium substitution.

    Toluene: The compound is derived from toluene, with the addition of a nitro group and deuterium atoms.

    Deuterated Toluene: Benzene, 1-(methyl-d3)-2-nitro- is a nitrated derivative of deuterated toluene.

Uniqueness:

    Isotopic Labeling: The presence of deuterium atoms makes Benzene, 1-(methyl-d3)-2-nitro- unique for isotopic labeling studies.

    Reactivity: The combination of a nitro group and deuterium atoms provides distinct reactivity patterns compared to non-deuterated analogs.

Properties

IUPAC Name

1-nitro-2-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZTCDQAHEYBI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221041
Record name Benzene, 1-(methyl-d3)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70786-67-3
Record name Benzene, 1-(methyl-d3)-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(methyl-d3)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, 1-(methyl-d3)-2-nitro-
Reactant of Route 2
Benzene, 1-(methyl-d3)-2-nitro-
Reactant of Route 3
Reactant of Route 3
Benzene, 1-(methyl-d3)-2-nitro-
Reactant of Route 4
Benzene, 1-(methyl-d3)-2-nitro-
Reactant of Route 5
Benzene, 1-(methyl-d3)-2-nitro-
Reactant of Route 6
Benzene, 1-(methyl-d3)-2-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.